

4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-7-methylquinoline

Cat. No.: B1366949

[Get Quote](#)

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-methylquinoline

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.^[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. Within this class, halo-substituted quinolines are of paramount importance as they provide reactive handles for molecular elaboration through various cross-coupling and nucleophilic substitution reactions.^[1]

4-Chloro-7-methylquinoline, in particular, emerges as a valuable and versatile building block. Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal precursor for the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their potent antimalarial activity.^{[2][3]} This guide provides an in-depth technical overview of **4-Chloro-7-methylquinoline**, from its fundamental properties and synthesis to its critical applications in drug discovery, grounded in the principles of mechanistic causality and validated experimental design.

Core Properties and Chemical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Chemical Identifiers and Molecular Data

The fundamental identifiers for **4-Chloro-7-methylquinoline** are summarized below, providing a clear reference for sourcing, registration, and computational modeling.

Identifier	Value	Source(s)
CAS Number	63136-61-8	[2][4][5][6]
IUPAC Name	4-chloro-7-methylquinoline	[2][7]
Molecular Formula	C ₁₀ H ₈ ClN	[2][4][8]
Molecular Weight	177.63 g/mol	[2][4]
InChI Key	SLBWENCMEQRYEG-UHFFFAOYSA-N	[2][4]
Canonical SMILES	Cc1ccc2c(Cl)ccnc2c1	[4][8]

Physicochemical Properties

The physical state and solubility characteristics of **4-Chloro-7-methylquinoline** dictate its handling, reaction conditions, and purification strategies.

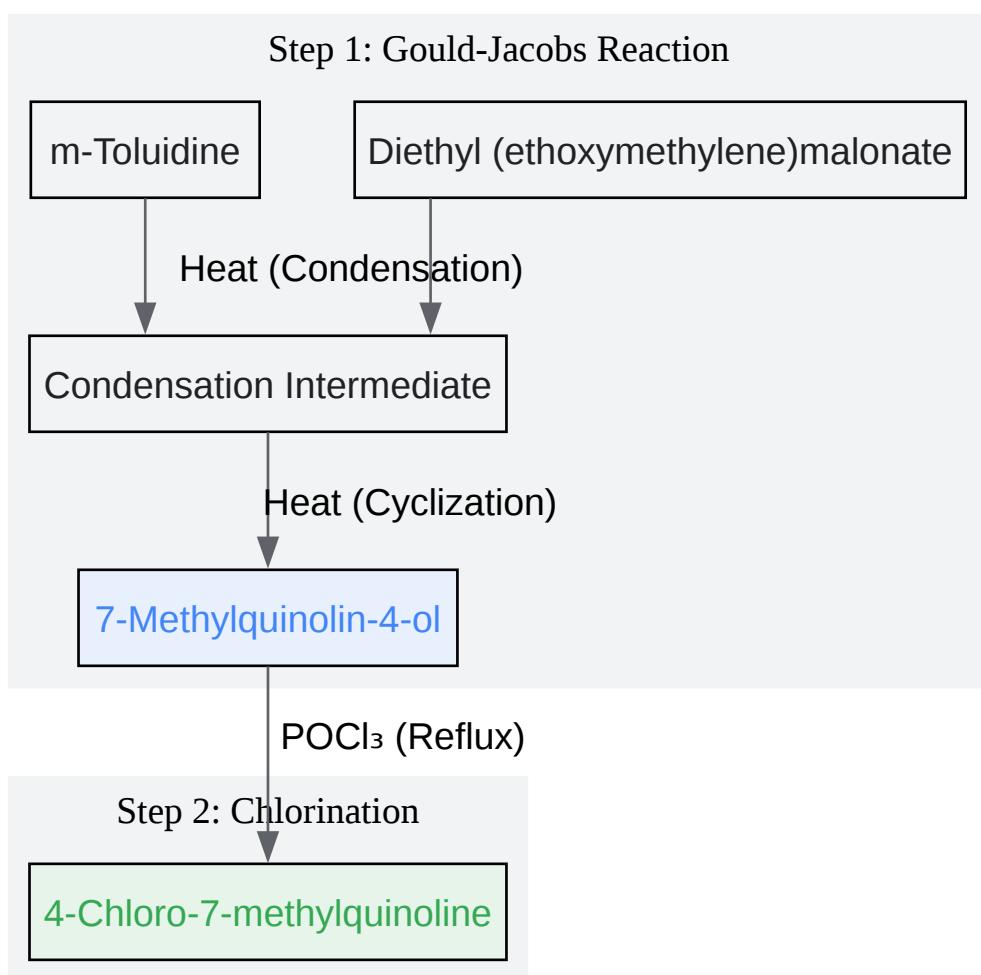
Property	Value	Source(s)
Physical Form	Solid	[4]
Boiling Point	275.6 °C at 760 mmHg	[2]
Density	1.225 g/cm ³	[2]

Synthesis of 4-Chloro-7-methylquinoline: A Mechanistic Approach

The construction of the **4-Chloro-7-methylquinoline** scaffold is typically achieved through a multi-step process that leverages classic heterocyclic chemistry principles. A common and reliable route is a variation of the Gould-Jacobs reaction, followed by chlorination. This approach provides a logical and scalable pathway to the target molecule.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the quinolin-4-ol core, and second, the conversion of the hydroxyl group to the target chloro group.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Chloro-7-methylquinoline**.

Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines. It involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a

thermal cyclization.

- Causality: m-Toluidine is selected as the starting aniline to introduce the required methyl group at what will become the 7-position of the quinoline ring. The reaction with DEEM proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the ortho-position of the aniline ring to form the heterocyclic core. High temperatures are necessary to drive this cyclization and the subsequent tautomerization to the stable quinolin-4-ol form.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.).
- Heat the mixture with stirring to 130-140 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.
- For the cyclization step, transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A.
- Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Cool the reaction mixture and dilute it with petroleum ether. The product, 7-methylquinolin-4-ol, will precipitate as a solid.
- Collect the solid by filtration, wash with ether, and dry under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-7-methylquinoline (Chlorination)

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl_3).

- Causality: The hydroxyl group at the 4-position of the quinoline is a poor leaving group. Phosphorus oxychloride serves as both the reagent and solvent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester intermediate). A subsequent S_NAr -type reaction, where a chloride ion (from $POCl_3$) attacks the C4 position, displaces the phosphate group, yielding the desired 4-chloro derivative. Refluxing is required to provide the necessary activation energy for this transformation. The workup with ice is a critical safety step to quench the highly reactive excess $POCl_3$ in a controlled manner.

Experimental Protocol:

- Caution: This reaction should be performed in a well-ventilated fume hood, as $POCl_3$ is corrosive and reacts violently with water.
- Carefully add 7-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) with stirring.
- Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature.
- In a separate large beaker, prepare a mixture of crushed ice and water.
- Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.
- Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.
- The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

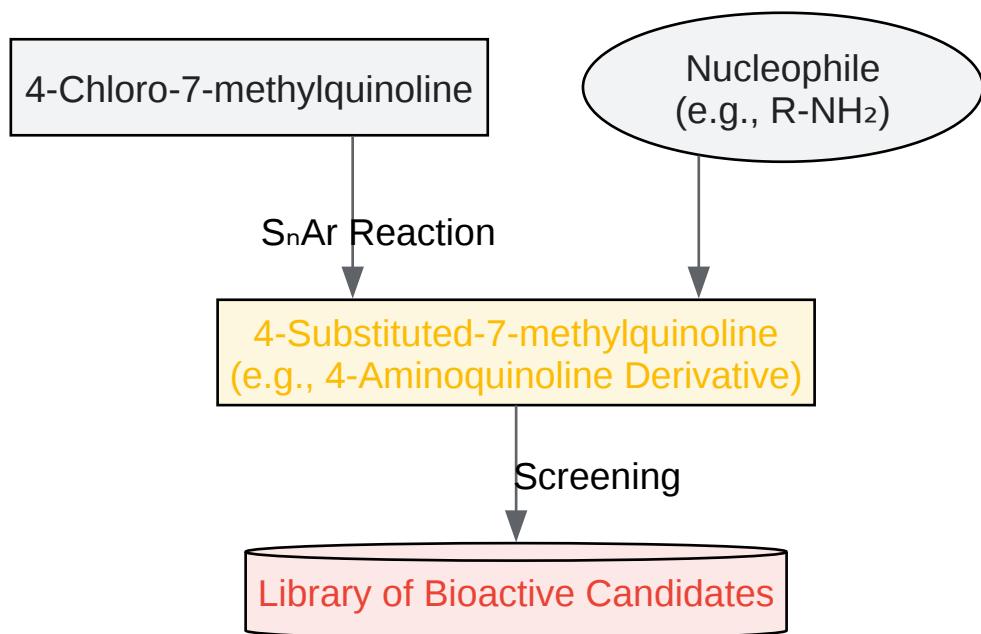
Key Reactions and Applications in Drug Discovery

The synthetic utility of **4-Chloro-7-methylquinoline** lies in the high reactivity of its C4-chloro substituent towards nucleophilic displacement.

Nucleophilic Aromatic Substitution (S_nAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.

Workflow for Library Synthesis



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing bioactive libraries.

This reaction is the cornerstone of synthesizing analogues of famous antimalarial drugs like Chloroquine.[2][3][9] By varying the amine nucleophile, a large library of compounds can be generated for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 4-Amino-7-methylquinoline Derivative

- In a sealed reaction vial, dissolve **4-Chloro-7-methylquinoline** (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

- Add the desired primary or secondary amine (1.1-1.5 eq.).
- An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction, depending on the amine's reactivity.
- Seal the vial and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
- Purify the crude product using column chromatography or recrystallization to yield the pure 4-amino-7-methylquinoline derivative.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.

Hazard Identification

4-Chloro-7-methylquinoline is classified as a hazardous substance. The key GHS classifications are summarized below.

Hazard Class	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[4]
Serious Eye Damage	H318	Causes serious eye damage	[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]
- Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.

Storage

- Conditions: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the chloro group.
- Incompatibilities: Keep away from strong oxidizing agents and strong acids/bases.

Conclusion

4-Chloro-7-methylquinoline is a strategically important intermediate in modern medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its 4-chloro position make it an invaluable tool for researchers and drug development professionals. The ability to readily generate diverse libraries of 4-aminoquinoline derivatives provides a robust platform for discovering and optimizing lead compounds, particularly in the pursuit of new antimalarial and anticancer agents. A thorough understanding of its properties, synthesis, and handling ensures its safe and effective use in advancing pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. benchchem.com [benchchem.com]
2. bocsci.com [bocsci.com]
3. [4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8](http://chemicalbook.com) [chemicalbook.com]
4. [4-Chloro-7-methylquinoline AldrichCPR 63136-61-8](http://sigmaaldrich.com) [sigmaaldrich.com]

- 5. 63136-61-8|4-Chloro-7-methylquinoline|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 7-Chloro-4-methylquinoline | C10H8CIN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-chloro-7-methylquinoline (C10H8CIN) [pubchemlite.lcsb.uni.lu]
- 9. nbinfo.com [nbinfo.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366949#4-chloro-7-methylquinoline-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com